Superior Lipophilicity for Enhanced Membrane Permeability vs. Non-Brominated Analog
The introduction of the bromine atom at the 6-position significantly increases the lipophilicity of the molecule compared to its non-halogenated precursor, 2-methyl-3-nitrobenzoic acid. The calculated LogP for 6-Bromo-2-methyl-3-nitrobenzoic acid is 2.99 , which is substantially higher than the LogP of 2.12-2.28 reported for 2-methyl-3-nitrobenzoic acid . This represents an increase in lipophilicity of approximately 0.7-0.8 LogP units.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.99 |
| Comparator Or Baseline | 2-Methyl-3-nitrobenzoic acid (LogP 2.12-2.28) |
| Quantified Difference | +0.71 to +0.87 LogP units |
| Conditions | Calculated partition coefficient (octanol-water) using standard chemoinformatic models. |
Why This Matters
Increased lipophilicity is a key driver for improved passive membrane permeability, which can translate to higher oral bioavailability and enhanced target engagement for drug candidates derived from this scaffold.
